molecular formula C28H44N4O6 B14804403 Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester

Cat. No.: B14804403
M. Wt: 532.7 g/mol
InChI Key: JXZPJEFOENJVRV-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including carbamate, isoindoline, and tert-butyl ester groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the isoindoline derivative, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

When compared to other similar compounds, Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups

Properties

Molecular Formula

C28H44N4O6

Molecular Weight

532.7 g/mol

IUPAC Name

tert-butyl N-[4-[3-(1,3-dioxoisoindol-2-yl)propylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate

InChI

InChI=1S/C28H44N4O6/c1-27(2,3)37-25(35)30-17-12-19-31(26(36)38-28(4,5)6)18-10-9-15-29-16-11-20-32-23(33)21-13-7-8-14-22(21)24(32)34/h7-8,13-14,29H,9-12,15-20H2,1-6H3,(H,30,35)

InChI Key

JXZPJEFOENJVRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCNCCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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